3,5-DINITRO-N-(2-PYRIMIDINYL)BENZAMIDE
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Overview
Description
3,5-Dinitro-N-(2-pyrimidinyl)benzamide is a chemical compound with the molecular formula C11H7N5O5. It is characterized by the presence of two nitro groups attached to a benzamide structure, with a pyrimidinyl group attached to the nitrogen atom of the benzamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-N-(2-pyrimidinyl)benzamide typically involves the nitration of a benzamide precursor followed by the introduction of the pyrimidinyl group. One common method involves the nitration of benzamide using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 3 and 5 positions of the benzene ring. The resulting 3,5-dinitrobenzamide is then reacted with 2-aminopyrimidine under appropriate conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-N-(2-pyrimidinyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups, where nucleophiles such as amines or thiols can replace the nitro groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions, potentially leading to the formation of nitroso or other oxidized derivatives
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Strong oxidizers like potassium permanganate or chromium trioxide
Major Products
Reduction: Formation of 3,5-diamino-N-(2-pyrimidinyl)benzamide.
Substitution: Formation of substituted benzamides with various functional groups replacing the nitro groups
Scientific Research Applications
3,5-Dinitro-N-(2-pyrimidinyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Industry: Utilized in the development of specialty chemicals and materials, including dyes and pigments
Mechanism of Action
The mechanism of action of 3,5-Dinitro-N-(2-pyrimidinyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrimidinyl group may also play a role in binding to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzamide: Similar structure but lacks the pyrimidinyl group.
2-Methyl-3,5-dinitro-N-(2-pyrimidinyl)benzamide: Similar structure with an additional methyl group on the benzene ring.
3,5-Dinitro-N-(3-pyridylmethyl)benzamide: Similar structure with a pyridylmethyl group instead of a pyrimidinyl group
Uniqueness
3,5-Dinitro-N-(2-pyrimidinyl)benzamide is unique due to the presence of both nitro groups and a pyrimidinyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3,5-dinitro-N-pyrimidin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O5/c17-10(14-11-12-2-1-3-13-11)7-4-8(15(18)19)6-9(5-7)16(20)21/h1-6H,(H,12,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNNSQZQRZDWHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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